molecular formula C8H9BrOZn B14902203 4-(Methoxymethyl)phenylZinc bromide

4-(Methoxymethyl)phenylZinc bromide

Cat. No.: B14902203
M. Wt: 266.4 g/mol
InChI Key: JSWUGYYXCKWJCR-UHFFFAOYSA-M
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Description

4-(Methoxymethyl)phenylZinc bromide is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide. This process typically involves the use of zinc powder and a halide source, such as lithium chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling and Negishi coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as the electrophilic partners. The reaction is carried out in the presence of a base, such as potassium carbonate, and often in an aqueous or alcoholic solvent.

    Negishi Coupling: This reaction employs palladium or nickel catalysts and involves the use of halides or pseudohalides as the electrophilic partners.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to attach fluorescent tags to proteins or nucleic acids.

    Medicine: The compound is employed in the development of new drugs and therapeutic agents. Its role in the synthesis of bioactive molecules is crucial for medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)phenylZinc bromide involves the transmetalation process, where the organozinc reagent transfers its organic group to a metal catalyst, such as palladium or nickel. This step is followed by oxidative addition and reductive elimination, leading to the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl bromide: This compound is similar in structure but lacks the zinc component.

    Bromomethyl methyl ether: Another related compound, used in the synthesis of various organic molecules.

Uniqueness

4-(Methoxymethyl)phenylZinc bromide stands out due to its ability to participate in cross-coupling reactions, which are essential for forming complex organic structures. Its stability and reactivity under mild conditions make it a preferred choice for many synthetic applications.

Properties

Molecular Formula

C8H9BrOZn

Molecular Weight

266.4 g/mol

IUPAC Name

bromozinc(1+);methoxymethylbenzene

InChI

InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JSWUGYYXCKWJCR-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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